3-decoxy-N-prop-2-enylpropanamide
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Overview
Description
3-decoxy-N-prop-2-enylpropanamide is an organic compound with the molecular formula C₁₆H₃₁NO₂ and a molecular weight of 269.423 g/mol . It is also known by its systematic name, 3-(decyloxy)-N-(2-propenyl)propanamide . This compound is characterized by the presence of a decyloxy group attached to a propanamide backbone, with an allyl group (prop-2-enyl) attached to the nitrogen atom.
Preparation Methods
The synthesis of 3-decoxy-N-prop-2-enylpropanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Decyloxy Intermediate: The decyloxy group can be introduced through the reaction of decanol with an appropriate halogenated compound, such as 3-chloropropanoyl chloride, under basic conditions to form 3-decyloxypropanoyl chloride.
Amidation Reaction: The 3-decyloxypropanoyl chloride is then reacted with allylamine (prop-2-enylamine) to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
3-decoxy-N-prop-2-enylpropanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the double bond is attacked by nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-decoxy-N-prop-2-enylpropanamide has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-decoxy-N-prop-2-enylpropanamide involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or receptors. The decyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt membrane-associated processes .
Comparison with Similar Compounds
3-decoxy-N-prop-2-enylpropanamide can be compared with other similar compounds, such as:
3-decyloxypropanamide: Lacks the allyl group, which may result in different reactivity and biological activity.
N-prop-2-enylpropanamide: Lacks the decyloxy group, which may affect its lipophilicity and membrane interactions.
3-decoxy-N-methylpropanamide: Contains a methyl group instead of an allyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the decyloxy and allyl groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
54889-73-5 |
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Molecular Formula |
C16H31NO2 |
Molecular Weight |
269.42 g/mol |
IUPAC Name |
3-decoxy-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C16H31NO2/c1-3-5-6-7-8-9-10-11-14-19-15-12-16(18)17-13-4-2/h4H,2-3,5-15H2,1H3,(H,17,18) |
InChI Key |
QBPBMGLZVZXCLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCCC(=O)NCC=C |
Origin of Product |
United States |
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